(5Z)-2-(3-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-2-(3-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that belongs to the class of thiazolo-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 3-methylphenyl derivatives, phenyl-pyrazole intermediates, and thiazolo-triazole precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product formation.
Industrial Production Methods
Industrial production of such complex molecules may involve optimized synthetic routes to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may exhibit interesting bioactivities, such as antimicrobial, antifungal, or anticancer properties. Studies often focus on its interactions with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways depend on its structure and the biological system it interacts with. Detailed studies are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Thiazolo-triazole derivatives: Compounds with similar core structures but different substituents.
Phenyl-pyrazole derivatives: Compounds with a phenyl-pyrazole core structure.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile molecule in research and industry.
Properties
Molecular Formula |
C30H25N5O2S |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
(5Z)-2-(3-methylphenyl)-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C30H25N5O2S/c1-19(2)37-25-14-12-21(13-15-25)27-23(18-34(32-27)24-10-5-4-6-11-24)17-26-29(36)35-30(38-26)31-28(33-35)22-9-7-8-20(3)16-22/h4-19H,1-3H3/b26-17- |
InChI Key |
GBWANLAGQMCQPX-ONUIUJJFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)OC(C)C)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)OC(C)C)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
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